molecular formula C19H15ClN2O4 B3440507 Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Cat. No.: B3440507
M. Wt: 370.8 g/mol
InChI Key: SWSNVTBTJWKWSJ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an isoxazole ring

Preparation Methods

The synthesis of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then coupled with a benzoate ester under appropriate reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can be compared with other similar compounds, such as:

    3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: This compound shares the isoxazole ring but differs in the functional groups attached, leading to different chemical properties and applications.

    3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound is a reactive intermediate used in the synthesis of various derivatives, including the benzoate ester.

    Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate: This compound is structurally similar but may have different biological activities and applications .

Properties

IUPAC Name

methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-8-3-4-9-15(14)20)18(23)21-13-7-5-6-12(10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSNVTBTJWKWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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